2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone
Description
2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-ethoxyphenyl group at position 6 and a thioether-linked morpholinoethanone moiety at position 2. Its molecular formula is C₂₀H₂₂N₄O₂S, with a molecular weight of 394.48 g/mol.
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-2-27-15-5-3-14(4-6-15)16-7-8-17-20-21-19(24(17)22-16)28-13-18(25)23-9-11-26-12-10-23/h3-8H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHABUYXASAIXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCOCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone is a member of the triazolo-pyridazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a triazole ring fused with a pyridazine moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Research has shown that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. In studies assessing the antibacterial and antifungal activities of related compounds:
- Methodology : The disc diffusion method was employed to evaluate the antimicrobial efficacy against various pathogens such as Escherichia coli and Staphylococcus aureus.
- Results : Compounds similar to this compound demonstrated moderate to excellent antibacterial and antifungal activities. For instance, some derivatives exhibited inhibition zones comparable to standard antibiotics like norfloxacin .
Table 1: Antimicrobial Activity of Triazolo-Pyridazine Derivatives
| Compound | Pathogen | Inhibition Zone (mm) | Comparison Standard |
|---|---|---|---|
| 2e | E. coli | 30 | Norfloxacin (32) |
| 2k | S. aureus | 28 | Triadimefon (30) |
| 2l | Pyricularia oryzae | 25 | Triadimefon (30) |
Anticancer Activity
Several studies have highlighted the potential anticancer properties of triazolo-pyridazine derivatives. For example:
- Cell Lines Tested : Compounds were evaluated against various cancer cell lines.
- Findings : Certain derivatives showed significant antiproliferative effects, indicating potential as anticancer agents. Specifically, compounds demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Potential binding to receptors that regulate cellular signaling pathways.
Case Studies
- Antibacterial Efficacy Study : A study conducted on a series of triazolo-pyridazine derivatives found that modifications in the ethoxy group significantly influenced antibacterial activity. The presence of electron-donating groups was associated with increased efficacy against Gram-positive bacteria .
- Anticancer Screening : Another investigation into the antiproliferative effects of triazolo-pyridazines revealed that specific substitutions on the triazole ring enhanced cytotoxicity against human cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
- Structure : Shares the triazolo[4,3-b]pyridazine core but substitutes the 6-position with a 4-methoxyphenyl group and the 3-position with an ethoxyamine side chain.
- Molecular Formula : C₁₄H₁₅N₅O₂ (MW: 285.30 g/mol).
- Key Differences: The methoxy group (vs. The amine-terminated side chain (vs. morpholinoethanone) may decrease metabolic stability but enhance hydrogen-bonding interactions.
- Hazard Profile : Classified as acutely toxic, corrosive to skin/eyes, and a respiratory irritant .
Vebreltinib (6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine)
- Structure : Features a triazolo[4,3-b]pyridazine core with a cyclopropylpyrazole at position 6 and a difluoro-indazolylmethyl group at position 3.
- Molecular Formula : C₂₁H₁₇F₃N₈ (MW: 438.41 g/mol).
- Key Differences :
- The fluorinated indazole substituent enhances target selectivity, likely for kinase inhibition (e.g., MET kinase).
- Absence of sulfur or oxygen linkers reduces polarity compared to the thioether in the target compound.
- Therapeutic Relevance : Investigated as an anticancer agent due to its kinase-inhibitory properties .
L838417 (7-tert-butyl-3-(2,5-difluoro-phenyl)-6-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine)
- Structure : Triazolo[4,3-b]pyridazine core with a tert-butyl group , difluorophenyl , and triazole-methoxy substituents.
- Molecular Formula : C₂₂H₂₂F₂N₈O (MW: 464.46 g/mol).
- Biological Activity : Acts as a selective α2/α3-subtype GABAₐ receptor modulator with anxiolytic effects .
TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine)
- Structure : Similar core but substitutes position 7 with a tert-butyl group and position 3 with a fluorophenyl moiety.
- Molecular Formula : C₂₂H₂₄FN₇O (MW: 421.48 g/mol).
- Key Differences :
- Fluorophenyl group enhances receptor binding affinity, particularly for GABAₐ receptors.
- The triazole-methoxy linker (vs. thioether) may improve metabolic stability.
- Therapeutic Use: Non-sedating anxiolytic with reduced sedation due to α2/α3-subtype selectivity .
Comparative Data Table
Key Findings and Implications
Substituent Effects: Ethoxy vs. Thioether vs. Oxygen/Amine Linkers: The thioether in the target compound may confer metabolic stability but could pose oxidative stress risks compared to ether or amine linkages .
Biological Selectivity :
- Fluorinated or bulky substituents (e.g., in vebreltinib and TPA023) improve target selectivity, suggesting that the ethoxyphenyl group in the target compound could be optimized for specific kinase or receptor interactions .
Safety Considerations :
- While direct toxicity data for the target compound is unavailable, structural analogs with similar substituents (e.g., methoxyphenyl derivatives) exhibit acute toxicity and irritation, warranting caution in handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
